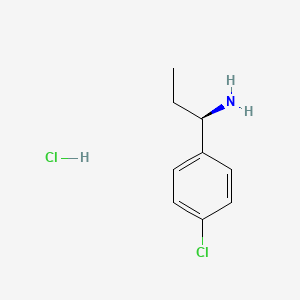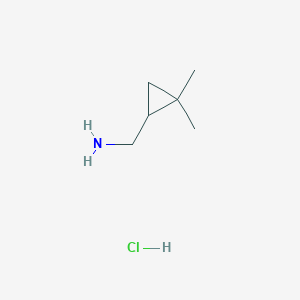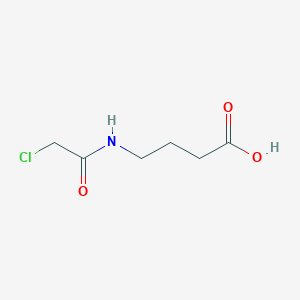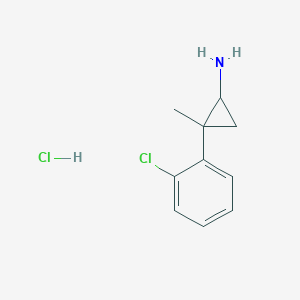
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative undergoes halogenation in the presence of bromine and chlorine reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms and the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
科学的研究の応用
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting various biological pathways.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: Researchers utilize this compound to study its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A closely related compound with a similar structure but lacking the chlorine atom.
Uniqueness
5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is unique due to the combination of bromine, chlorine, and fluorine atoms on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEJBODPMXFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=NC=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B1455302.png)


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid](/img/structure/B1455309.png)




